1,3-Diphenylpropane-1,2,3-trione 2-({3-nitro-2-methylphenyl}hydrazone)
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Overview
Description
1,3-Diphenylpropane-1,2,3-trione 2-({3-nitro-2-methylphenyl}hydrazone) is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenylpropane-1,2,3-trione 2-({3-nitro-2-methylphenyl}hydrazone) typically involves the reaction of 1,3-diphenylpropane-1,2,3-trione with 3-nitro-2-methylphenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenylpropane-1,2,3-trione 2-({3-nitro-2-methylphenyl}hydrazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
1,3-Diphenylpropane-1,2,3-trione 2-({3-nitro-2-methylphenyl}hydrazone) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Diphenylpropane-1,2,3-trione 2-({3-nitro-2-methylphenyl}hydrazone) involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, influencing various biochemical processes. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylpropane-1,2,3-trione: Lacks the hydrazone moiety and nitro group, resulting in different reactivity and applications.
2,4-Dinitrophenylhydrazone: Contains a similar hydrazone linkage but with different substituents, leading to distinct chemical properties and uses.
Uniqueness
This uniqueness makes it valuable for specialized research and industrial applications .
Properties
Molecular Formula |
C22H17N3O4 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(Z)-3-hydroxy-2-[(2-methyl-3-nitrophenyl)diazenyl]-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C22H17N3O4/c1-15-18(13-8-14-19(15)25(28)29)23-24-20(21(26)16-9-4-2-5-10-16)22(27)17-11-6-3-7-12-17/h2-14,26H,1H3/b21-20-,24-23? |
InChI Key |
OZSMEKBKHWOQCV-RTPXDPCMSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N=N/C(=C(/C2=CC=CC=C2)\O)/C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N=NC(=C(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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